molecular formula C34H36N2O2 B1345963 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)- CAS No. 50292-91-6

1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-

Cat. No. B1345963
CAS RN: 50292-91-6
M. Wt: 504.7 g/mol
InChI Key: JZEPXWWZAJGALH-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-, commonly referred to as IBFO, is a synthetic compound with a wide range of applications in scientific research and development. IBFO is a highly stable, low-toxicity compound that has been studied for its potential as a therapeutic agent. It has been used in research studies to investigate its biochemical and physiological effects, to investigate its mechanism of action, and to develop new methods of synthesis.

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Research has extensively covered the environmental occurrence, fate, and behavior of parabens, a group of preservatives used in foodstuffs, cosmetics, and pharmaceutical drugs, which may share structural or functional similarities with the query compound. Parabens, which act as weak endocrine disrupter chemicals, are ubiquitous in surface water and sediments due to their continuous introduction into the environment. Their biodegradability and interactions with free chlorine, leading to halogenated by-products, underscore the need for ongoing research into their environmental impact and behavior (Haman et al., 2015).

Methylene-linked Liquid Crystal Dimers

The study of methylene-linked liquid crystal dimers and their transitional properties, such as the twist-bend nematic phase, is another area of scientific inquiry. These compounds, which include a variety of structural motifs, highlight the diverse applications of organic compounds in materials science. The findings from these studies contribute to our understanding of liquid crystal technology and its potential applications (Henderson & Imrie, 2011).

Synthesis and Applications of Organic Compounds

The synthesis and practical applications of organic compounds such as 5,5′-Methylene-bis(benzotriazole) are crucial for the development of metal passivators and light-sensitive materials. This underscores the importance of developing efficient and environmentally benign synthesis methods for useful intermediates in various chemical transformations (Gu et al., 2009).

Activity Coefficients at Infinite Dilution

The study of activity coefficients at infinite dilution for various solutes in ionic liquids, including 1-butyl-3-methylimidazolium dicyanamide, highlights the significance of understanding the solvation and separation processes in chemical engineering. Such research informs the design of processes for the separation of hydrocarbons and the use of ionic liquids as alternative solvents for various industrial applications (Domańska et al., 2016).

Health Aspects of Chemical Compounds

An examination of the health aspects of chemical compounds like methyl paraben, which is structurally similar to the query compound, reveals the comprehensive evaluation of their safety profile, absorption, metabolism, and excretion. Such studies are crucial for ensuring the safe use of these compounds in consumer products and for understanding their potential environmental and health impacts (Soni et al., 2002).

properties

IUPAC Name

3,3-bis(1-butyl-2-methylindol-3-yl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O2/c1-5-7-21-35-23(3)31(26-16-10-13-19-29(26)35)34(28-18-12-9-15-25(28)33(37)38-34)32-24(4)36(22-8-6-2)30-20-14-11-17-27(30)32/h9-20H,5-8,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEPXWWZAJGALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068538
Record name 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-

CAS RN

50292-91-6
Record name 3,3-Bis(1-butyl-2-methylindol-3-yl)phthalide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050292916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(3H)-Isobenzofuranone, 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide
Source European Chemicals Agency (ECHA)
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